3,4-Dichlorphenylboronsäure

Übersicht

Beschreibung

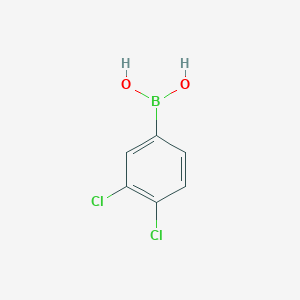

3,4-Dichlorophenylboronic acid is an organoboron compound with the chemical formula C6H5BCl2O2. It is widely used in organic synthesis and medicinal chemistry due to its ability to form carbon-carbon bonds through Suzuki coupling reactions . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, which significantly influences its reactivity and applications.

Wissenschaftliche Forschungsanwendungen

3,4-Dichlorophenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors.

Industry: Applied in the production of advanced materials and polymers.

Wirkmechanismus

Target of Action

3,4-Dichlorophenylboronic acid is a reactant used in the synthesis of various biologically active molecules . It has been involved in the synthesis of compounds such as Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is involved in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction that allows for the formation of carbon-carbon bonds.

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it is involved in the lithiation/borylation-protodeboronation of homoallyl carbamates . This process is part of the synthesis of various biologically active molecules.

Result of Action

The result of the action of 3,4-Dichlorophenylboronic acid is the synthesis of various biologically active molecules. For instance, it has been used in the synthesis of pyrrole derivatives as PDE4B inhibitors . These inhibitors can have potential therapeutic applications in various diseases.

Action Environment

The action of 3,4-Dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature . This helps to maintain its stability and efficacy.

Biochemische Analyse

Biochemical Properties

3,4-Dichlorophenylboronic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors and pyrrole derivatives as PDE4B inhibitors . These interactions are crucial for the synthesis of biologically active molecules, including anticancer agents and dual immunosuppressive and anti-inflammatory agents . The compound’s ability to form stable complexes with these enzymes and proteins highlights its importance in biochemical research.

Cellular Effects

The effects of 3,4-Dichlorophenylboronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the glycan domain of antibodies, which plays a critical role in immune response . Additionally, its interaction with various cellular proteins can lead to changes in cellular metabolism, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, 3,4-Dichlorophenylboronic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor in several biochemical pathways, including the inhibition of chorismate mutase and PDE4B . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s ability to form boronate esters with diols is a key aspect of its molecular mechanism, enabling it to interact with a wide range of biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dichlorophenylboronic acid can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which can impact its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3,4-Dichlorophenylboronic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and immunosuppressive properties . At higher doses, toxic or adverse effects can occur, including potential damage to vital organs and disruption of normal cellular processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3,4-Dichlorophenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3,4-Dichlorophenylboronic acid is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 3,4-Dichlorophenylboronic acid is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization can impact the compound’s activity and function, making it a critical aspect of its overall mechanism of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorophenylboronic acid typically involves the reaction of 3,4-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: 3,4-dichlorophenylmagnesium bromide, trimethyl borate, water

Industrial Production Methods: In industrial settings, the production of 3,4-Dichlorophenylboronic acid may involve more scalable processes, such as:

Continuous flow synthesis: This method allows for better control over reaction conditions and improved safety.

Catalytic processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form phenols.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Biaryl Compounds: Formed through Suzuki coupling.

Phenols: Formed through oxidation.

Substituted Derivatives: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorophenylboronic acid

- 4-Chlorophenylboronic acid

- 3-Chlorophenylboronic acid

- Phenylboronic acid

Comparison: 3,4-Dichlorophenylboronic acid is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and selectivity in certain reactions. Compared to phenylboronic acid, the dichloro derivative exhibits different electronic properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

3,4-Dichlorophenylboronic acid (CAS No. 151169-75-4) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₆H₅BCl₂O₂

- Molecular Weight : 190.82 g/mol

- Boiling Point : Not available

- Melting Point : 280-285 °C .

Biological Activity Overview

3,4-Dichlorophenylboronic acid exhibits a range of biological activities, including:

- Antineoplastic Activity : It has been studied for its potential in cancer treatment. Research indicates that derivatives of phenylboronic acids, including 3,4-dichlorophenylboronic acid, have shown cytotoxic effects against various cancer cell lines such as prostate (PC-3), breast (MCF-7), and leukemia (K562) cells .

- Antimicrobial Properties : This compound has been identified as a precursor in the synthesis of biologically active molecules that target Mycobacterium tuberculosis, particularly as inhibitors of chorismate mutase .

- Enzyme Inhibition : Studies have highlighted its role as a phosphodiesterase (PDE4B) inhibitor, which may have implications in treating inflammatory diseases .

The mechanisms through which 3,4-dichlorophenylboronic acid exerts its biological effects include:

- Suzuki Coupling Reactions : It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize various biologically active compounds. This reaction facilitates the formation of carbon-carbon bonds, crucial for developing complex molecules with therapeutic potential .

- Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific molecular targets are still under investigation but may involve interactions with key enzymes and receptors involved in cell growth and survival .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of phenylboronic acid derivatives on various cancer cell lines, it was found that 3,4-dichlorophenylboronic acid exhibited significant inhibitory effects on cell proliferation in MCF-7 and PC-3 cells. The study utilized IC50 values to quantify the effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| K562 | 25 |

These results suggest that the compound could be developed into a therapeutic agent for breast and prostate cancers .

Case Study 2: Antimicrobial Activity

Another research focused on the synthesis of boronic acid derivatives as inhibitors against Mycobacterium tuberculosis found that 3,4-dichlorophenylboronic acid was effective in reducing bacterial viability. The study reported a minimum inhibitory concentration (MIC) of 10 µg/mL against the pathogen .

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIGHOARKAIPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370221 | |

| Record name | 3,4-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-75-4 | |

| Record name | 3,4-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic data is available for 3,4-Dichlorophenylboronic acid, and what structural information can be derived from it?

A1: The provided research [] focuses on analyzing the infrared (IR) and Raman spectra of 3,4-Dichlorophenylboronic acid. These techniques provide valuable insights into the molecule's structure:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.